molecular formula C16H17F2NO2S B6640839 1-(2,6-Difluorophenyl)-2-[(4-methylsulfinylphenyl)methylamino]ethanol

1-(2,6-Difluorophenyl)-2-[(4-methylsulfinylphenyl)methylamino]ethanol

Cat. No. B6640839
M. Wt: 325.4 g/mol
InChI Key: LKWLQHTZEJLCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-2-[(4-methylsulfinylphenyl)methylamino]ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Difluorphen, and it is a member of the phenylethanolamine class of compounds. Difluorphen has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of Difluorphen is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain and other tissues. Difluorphen has been shown to interact with serotonin receptors, adrenergic receptors, and dopamine receptors, among others.
Biochemical and Physiological Effects:
Difluorphen has a wide range of biochemical and physiological effects, including vasodilation, anxiolysis, and anticancer activity. Difluorphen has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Difluorphen in lab experiments is its wide range of biochemical and physiological effects. This makes it a valuable tool for researchers in various fields. However, one limitation of using Difluorphen is its potential toxicity, which can make it difficult to work with at high concentrations.

Future Directions

There are many potential future directions for research on Difluorphen. One area of research could be the development of new drugs based on the structure of Difluorphen, which could have improved efficacy and reduced toxicity. Another area of research could be the investigation of the molecular mechanisms underlying the various biochemical and physiological effects of Difluorphen, which could lead to a better understanding of its potential applications in medicine and other fields.

Synthesis Methods

The synthesis of Difluorphen involves the reaction of 2,6-difluoroaniline with 4-methylsulfinylbenzaldehyde in the presence of an acid catalyst. This reaction yields the intermediate 1-(2,6-difluorophenyl)-2-[(4-methylsulfinylphenyl)methylamino]ethanone, which is then reduced using sodium borohydride to produce Difluorphen.

Scientific Research Applications

Difluorphen has been used in a variety of scientific research applications, including studies on the cardiovascular system, the nervous system, and cancer. In cardiovascular research, Difluorphen has been shown to have vasodilatory effects, which can help to reduce blood pressure. In nervous system research, Difluorphen has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. In cancer research, Difluorphen has been shown to have anticancer properties, making it a potential treatment for certain types of cancer.

properties

IUPAC Name

1-(2,6-difluorophenyl)-2-[(4-methylsulfinylphenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2S/c1-22(21)12-7-5-11(6-8-12)9-19-10-15(20)16-13(17)3-2-4-14(16)18/h2-8,15,19-20H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWLQHTZEJLCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)CNCC(C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-2-[(4-methylsulfinylphenyl)methylamino]ethanol

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